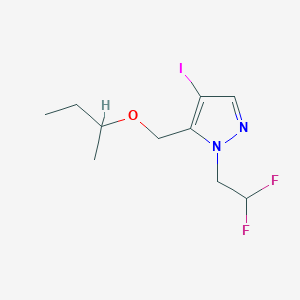
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a sec-butoxymethyl group, a difluoroethyl group, and an iodine atom attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as hydrazine and a 1,3-diketone, to form the pyrazole core.
Introduction of the sec-Butoxymethyl Group: This can be achieved through alkylation reactions using sec-butyl bromide or a similar reagent.
Addition of the Difluoroethyl Group: This step may involve nucleophilic substitution reactions using 2,2-difluoroethyl halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the difluoroethyl and iodine groups could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-fluoro-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole may confer unique reactivity and properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can affect the compound’s chemical behavior and interactions.
Propriétés
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2IN2O/c1-3-7(2)16-6-9-8(13)4-14-15(9)5-10(11)12/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGNKSTYSQOHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
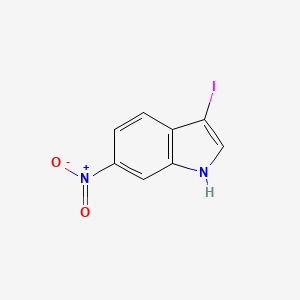
![1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one](/img/structure/B2660695.png)
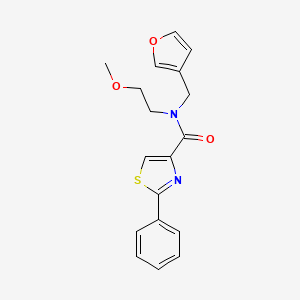
![3-Ethyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660697.png)
![2-(4-chlorophenoxy)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B2660700.png)
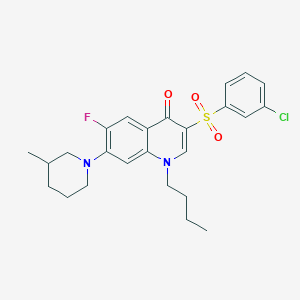
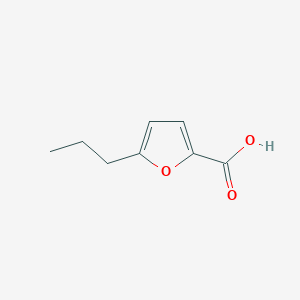
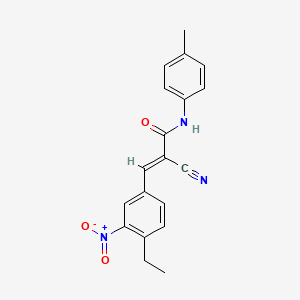
![2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2660705.png)
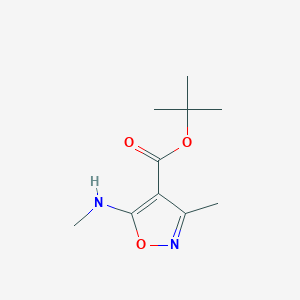
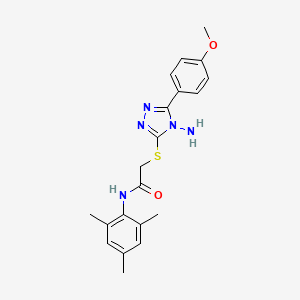
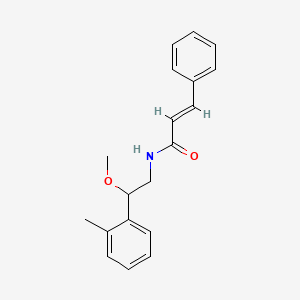
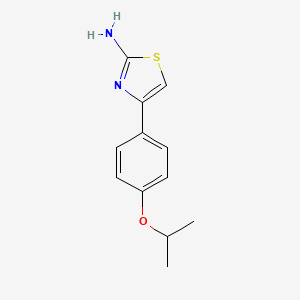
![6-methyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2660713.png)
